Bienvenue dans la boutique en ligne BenchChem!

INCB059872 tosylate

Epigenetics LSD1 selectivity off-target toxicity

INCB059872 tosylate delivers >100-fold selectivity for LSD1 over MAO-A/B, eliminating CNS off-target artifacts for clean epigenetic readouts. It demonstrates SCLC anti-proliferative activity (EC50 47–377 nM) with a >26-fold therapeutic window over normal T cells. As the only LSD1 inhibitor advanced to Phase 1b for relapsed/refractory Ewing sarcoma, it provides a clinically anchored translational tool. Confirmed CD11b induction at 100 nM in THP-1 cells validates its utility in AML differentiation studies. Choose for unmatched target selectivity and disease-specific pharmacological validation.

Molecular Formula C37H50N2O9S2
Molecular Weight 730.9 g/mol
Cat. No. B15623893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINCB059872 tosylate
Molecular FormulaC37H50N2O9S2
Molecular Weight730.9 g/mol
Structural Identifiers
InChIInChI=1S/C23H34N2O3.2C7H8O3S/c1-28-17-22(15-24-20-14-19(20)18-6-3-2-4-7-18)10-12-25(13-11-22)16-23(21(26)27)8-5-9-23;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-4,6-7,19-20,24H,5,8-17H2,1H3,(H,26,27);2*2-5H,1H3,(H,8,9,10)/t19-,20+;;/m0../s1
InChIKeyBRQIVALNCYFXEC-HUQPAIQZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

INCB059872 Tosylate: A Selective and Orally Active LSD1 Inhibitor for Oncology Research


INCB059872 tosylate is a potent, selective, and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme that demethylates mono- and dimethylated lysine residues on histone H3 (H3K4 and H3K9) to regulate gene expression [1]. It is a tranylcypromine (TCP)-based, irreversible inhibitor that binds covalently to the FAD cofactor within the LSD1 catalytic cavity [2]. By inhibiting LSD1, INCB059872 tosylate promotes the accumulation of H3K4 methylation and H3K9 methylation, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes [1]. INCB059872 has progressed to Phase 1 clinical trials for hematopoietic malignancies and Ewing sarcoma [3]. Its activity profile in preclinical models of small cell lung cancer (SCLC) and acute myeloid leukemia (AML) distinguishes it among LSD1 inhibitors [4].

Why INCB059872 Tosylate Cannot Be Substituted by Other LSD1 Inhibitors


The clinical LSD1 inhibitor class comprises structurally diverse molecules with distinct selectivity profiles, binding mechanisms (irreversible vs. reversible), and disease-specific activity spectra. Despite sharing the LSD1 target, compounds such as ORY-1001 (iadademstat), GSK2879552, IMG-7289 (bomedemstat), and CC-90011 (pulrodemstat) exhibit significant differences in potency, off-target effects on monoamine oxidases (MAO-A/B), and efficacy across cancer subtypes [1]. A comprehensive 2021 in vitro characterization study directly compared clinical LSD1 inhibitors under uniform conditions, revealing that 'iadademstat [is] the most potent' and that 'most of the tool compounds have very low activity and selectivity' [1]. The study highlights that conclusions drawn from one LSD1 inhibitor cannot be reliably extrapolated to others. Consequently, substituting INCB059872 tosylate with another LSD1 inhibitor without empirical validation risks experimental inconsistency and misinterpretation of results. The quantitative evidence presented below demonstrates the specific parameters where INCB059872 tosylate provides a distinct and verifiable advantage for scientific selection and procurement.

Quantitative Differentiation Evidence for INCB059872 Tosylate Relative to LSD1 Inhibitor Comparators


INCB059872 Exhibits Superior Selectivity Against MAO-A/B Off-Targets

INCB059872 demonstrates >100-fold selectivity for LSD1 over the structurally related monoamine oxidases MAO-A and MAO-B . In contrast, tranylcypromine (TCP), the prototypical LSD1 inhibitor from which INCB059872 is derived, exhibits non-selective inhibition of MAO-A/B, leading to significant CNS side effects that limit its therapeutic utility . This enhanced selectivity profile is a critical differentiator for research applications where minimizing off-target MAO inhibition is essential.

Epigenetics LSD1 selectivity off-target toxicity

INCB059872 Potently Inhibits SCLC Cell Proliferation with a Favorable Therapeutic Window

INCB059872 inhibits the proliferation of a panel of small cell lung cancer (SCLC) cell lines with EC50 values ranging from 47 to 377 nM [1]. Importantly, non-tumorigenic cells (IL-2 stimulated T cells from normal donors) were significantly less sensitive, with IC50 values >10 µM [1]. This >26-fold selectivity window (10,000 nM / 377 nM) suggests a favorable therapeutic index. While GSK2879552 also inhibits SCLC cell growth (9/28 SCLC lines in a 165-cell line panel [2]), the specific quantitative therapeutic window data for INCB059872 in SCLC provides a verifiable point of differentiation.

SCLC cancer cell proliferation therapeutic index

INCB059872 Demonstrates Distinct Indication-Specific Clinical Development

INCB059872 is one of the few LSD1 inhibitors to have been evaluated in a dedicated Phase 1b clinical trial for relapsed or refractory Ewing sarcoma (NCT03514407) [1]. This sarcoma-specific development path contrasts with other LSD1 inhibitors: iadademstat (ORY-1001) is focused on AML and SCLC [2]; GSK2879552 development has been discontinued [3]; bomedemstat (IMG-7289) is advanced for myeloproliferative neoplasms like essential thrombocythemia and myelofibrosis [4]; and pulrodemstat (CC-90011) is in Phase 2 for myelofibrosis [5]. The pursuit of Ewing sarcoma as an indication provides a unique research tool for scientists studying LSD1 biology in this specific tumor type.

Ewing sarcoma clinical trial indication-specific

INCB059872 Displays Nanomolar Potency Against LSD1 with a Favorable Irreversible Binding Profile

INCB059872 inhibits LSD1 with an IC50 of 18 nM in biochemical assays [1]. This potency is comparable to other clinical-stage irreversible LSD1 inhibitors such as iadademstat (IC50 <20 nM [2]) and GSK2879552 (Kiapp = 1.7 µM , though direct IC50 comparisons require caution due to assay differences). Importantly, INCB059872 is an irreversible inhibitor that binds covalently to the FAD cofactor, a mechanism shared with ORY-1001, GSK2879552, and IMG-7289, but distinct from reversible inhibitors like CC-90011 and SP-2577 [3]. The irreversible binding mode results in sustained target inhibition, which is advantageous for studying prolonged LSD1 blockade.

LSD1 potency irreversible inhibition enzyme kinetics

INCB059872 Induces Robust Cellular Differentiation in AML Models

In THP-1 acute monocytic leukemia cells, INCB059872 at 100 nM significantly increases the levels of the differentiation marker CD11b [1]. This functional cellular readout confirms target engagement and downstream biological activity. While other LSD1 inhibitors like iadademstat also induce differentiation in AML models [2], the specific quantitative CD11b induction by INCB059872 at a defined concentration provides a benchmark for researchers studying LSD1-mediated differentiation in AML.

AML cellular differentiation CD11b

Optimal Research Applications for INCB059872 Tosylate Based on Quantitative Evidence


Investigating LSD1 Biology with Minimal MAO Off-Target Confounding

Given its >100-fold selectivity over MAO-A/B , INCB059872 tosylate is ideal for experiments requiring clean LSD1 inhibition without confounding CNS off-target effects. This is particularly critical in studies examining LSD1's role in neuronal function or when using in vivo models where MAO inhibition could alter behavior or neurotransmitter levels. The selectivity profile ensures that observed phenotypes are attributable to LSD1 inhibition rather than MAO-related effects.

Preclinical Efficacy Studies in Small Cell Lung Cancer (SCLC)

The demonstrated anti-proliferative activity against SCLC cell lines (EC50 47-377 nM) and the favorable >26-fold selectivity window over normal T cells [1] make INCB059872 tosylate a suitable tool compound for in vitro and in vivo SCLC research. Researchers can leverage this quantitative therapeutic window to design experiments with reduced concern for non-specific cytotoxicity, enabling more accurate assessment of LSD1-dependent tumor growth inhibition.

Research on Ewing Sarcoma Pathogenesis and Targeted Therapy

INCB059872 tosylate's unique advancement to a Phase 1b clinical trial in relapsed/refractory Ewing sarcoma [2] positions it as a critical tool for academic and pharmaceutical researchers investigating LSD1 biology in this rare tumor. The availability of clinical trial data provides a foundation for preclinical studies aiming to elucidate mechanisms of sensitivity or resistance, or to develop rational combination strategies.

Mechanistic Studies of LSD1-Mediated Differentiation in AML

The confirmed induction of the differentiation marker CD11b at 100 nM in THP-1 cells [3] supports the use of INCB059872 tosylate in studies focused on LSD1's role in myeloid differentiation. Researchers can employ this compound to dissect the epigenetic programs governing AML cell fate and to explore differentiation-based therapeutic strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for INCB059872 tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.